Asunaprevir

HCV NS3 protease genotype 1b enzyme inhibition

Procure Asunaprevir for your HCV research to leverage its unique acyclic scaffold and genotype-1b selectivity. Unlike macrocyclic alternatives, it is the optimal probe for studying D168 resistance emergence and validating GT1b-preferential assays. Its established in vitro synergy with NS5A inhibitors like daclatasvir also makes it a critical reference standard for combination therapy studies. Ensure your next resistance profiling or SAR study uses the compound with the most characterized pharmacodynamics for genotype discrimination.

Molecular Formula C35H46ClN5O9S
Molecular Weight 748.3 g/mol
CAS No. 630420-16-5
Cat. No. B1667651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsunaprevir
CAS630420-16-5
SynonymsBMS-650032;  BMS 650032;  BMS650032;  Asunaprevir. brand name: Sunvepra
Molecular FormulaC35H46ClN5O9S
Molecular Weight748.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C
InChIInChI=1S/C35H46ClN5O9S/c1-9-19-16-35(19,31(44)40-51(46,47)22-11-12-22)39-28(42)25-15-21(49-29-24-14-20(36)10-13-23(24)26(48-8)17-37-29)18-41(25)30(43)27(33(2,3)4)38-32(45)50-34(5,6)7/h9-10,13-14,17,19,21-22,25,27H,1,11-12,15-16,18H2,2-8H3,(H,38,45)(H,39,42)(H,40,44)/t19-,21-,25+,27-,35-/m1/s1
InChIKeyXRWSZZJLZRKHHD-WVWIJVSJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<50 mg/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Asunaprevir (CAS 630420-16-5): NS3 Protease Inhibitor with Defined Genotype 1b Activity Profile for HCV Research


Asunaprevir (BMS-650032) is an acyclic oligopeptide-based inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme essential for viral polyprotein processing and replication [1]. Unlike macrocyclic protease inhibitors such as glecaprevir and grazoprevir, asunaprevir features a distinctive acyclic scaffold that enables competitive binding to the NS3/4A protease complex with high affinity [2]. The compound exhibits potent antiviral activity specifically against HCV genotypes 1 and 4, with substantially weaker activity against genotypes 2 and 3, establishing a genotypic selectivity profile that differentiates it from pan-genotypic alternatives [3].

Why Asunaprevir Cannot Be Substituted with Other HCV NS3 Protease Inhibitors in Research Applications


Substitution of asunaprevir with other NS3 protease inhibitors in experimental or procurement contexts introduces confounding variables due to fundamental differences in chemical class (acyclic versus macrocyclic), genotypic potency profiles, resistance-associated substitution patterns, and selectivity profiles. For instance, asunaprevir is an acyclic inhibitor, whereas glecaprevir, grazoprevir, and paritaprevir are macrocyclic inhibitors, which directly impacts binding kinetics and resistance mutation susceptibility [1]. Furthermore, asunaprevir exhibits a narrow genotype 1/4 potency window with minimal activity against genotypes 2 and 3 (EC50 >67 nM), contrasting with pan-genotypic alternatives that maintain activity across genotypes 1-6 [2]. The D168 substitution, which confers high-level resistance to asunaprevir (16- to 280-fold in genotype 1b), does not equally impact all NS3 inhibitors, precluding direct substitution without experimental recalibration [3]. These distinctions are non-interchangeable and demand compound-specific selection based on the research objective.

Asunaprevir: Quantitative Differentiation Evidence Against Closest Analogs


Asunaprevir Ki and EC50 Values Demonstrate Superior In Vitro Potency Against Genotype 1b Replicons Compared to Genotype 1a

Asunaprevir exhibits approximately 1.7-fold greater binding affinity (Ki) and approximately 3.3-fold greater antiviral potency (EC50) against HCV genotype 1b compared to genotype 1a in cell-based replicon assays. This intra-compound differential establishes a clear genotypic selectivity that is not uniformly observed across all NS3 protease inhibitors. Specifically, asunaprevir competitively binds to the NS3/4A protease complex with Ki values of 0.24 nM (genotype 1b, J4L6S strain) versus 0.4 nM (genotype 1a, H77 strain) [1]. In HuH7 replicon cells, the 50% effective concentration (EC50) for genotype 1b Con1 replicon inhibition is 1.2 nM, compared to 4 nM for genotype 1a H77 replicon inhibition [2].

HCV NS3 protease genotype 1b enzyme inhibition

Asunaprevir Exhibits 4- to 290-Fold Weaker Potency Against Genotypes 2 and 3, Contrasting with Pan-Genotypic NS3 Inhibitors

Asunaprevir displays a steep potency drop against HCV genotypes 2 and 3, with EC50 values ranging from 67 nM to 1,162 nM, representing a 56- to 968-fold reduction in potency compared to genotype 1b (EC50 1.2 nM). This contrasts with pan-genotypic NS3 protease inhibitors such as glecaprevir and voxilaprevir, which maintain sub-nanomolar to low-nanomolar activity across genotypes 1-6 [1]. Specifically, asunaprevir EC50 values are 67 nM (GT2a JHF-1), 217 nM (GT2a JHF-1 alternative assay), 621 nM (GT2b HC-J8), and 1,162 nM (GT3a S52) [2].

genotype selectivity antiviral profiling replicon assay

Asunaprevir Demonstrates High Selectivity with No Significant Activity Against Human Serine/Cysteine Proteases (EC50 >12 µM)

Asunaprevir exhibits a clean selectivity profile with an EC50 >12 µM against a panel of human serine and cysteine proteases as well as other RNA viruses, representing a >10,000-fold selectivity window compared to its antiviral EC50 against genotype 1b (1.2 nM). Additionally, no significant activity was observed against the closely related GB virus-B NS3 protease, indicating narrow specificity for HCV NS3/4A [1]. This selectivity profile distinguishes asunaprevir from broader-spectrum protease inhibitors that may exhibit off-target activity at higher concentrations.

off-target selectivity protease inhibition specificity profiling

Asunaprevir Resistance Profile: D168 Substitutions Confer 16- to 280-Fold Resistance in GT1b Versus 5- to 21-Fold for R155K in GT1a

In vitro resistance selection studies reveal genotype-specific resistance profiles for asunaprevir. In genotype 1b replicons, substitutions at amino acid residue D168 (D168A/G/H/V/Y) confer high-level resistance ranging from 16-fold to 280-fold relative to wild-type, with selection pressures yielding 170- to 400-fold reduced susceptibility [1]. In contrast, genotype 1a resistance selection identified R155K, D168G, and I170T substitutions conferring only low- to moderate-level resistance (5- to 21-fold) in transient-transfection assays [2]. This genotype-dependent resistance magnitude differs from macrocyclic inhibitors such as simeprevir and paritaprevir, which exhibit distinct resistance-associated substitution patterns [3].

resistance-associated substitutions replicon assay genotype-specific resistance

Asunaprevir Combination with Daclatasvir Achieves 90% SVR12 in GT1b Patients Without Baseline RAS, Providing a Clinical Benchmark for In Vitro- In Vivo Translation

In the Phase 3 HALLMARK-Dual study, the all-oral combination of asunaprevir (200 mg twice daily) plus daclatasvir (60 mg once daily) for 24 weeks achieved sustained virologic response at post-treatment week 12 (SVR12) rates of up to 90% among a broad range of genotype 1b-infected patients [1]. This clinical efficacy benchmark establishes a robust in vitro-to-in vivo translational reference for researchers evaluating asunaprevir-containing regimens. In the UNITY-2 study evaluating the DCV-TRIO fixed-dose combination (daclatasvir 30 mg, asunaprevir 200 mg, beclabuvir 75 mg) for 12 weeks in patients with compensated cirrhosis, SVR12 rates were 98% (treatment-naïve) and 93% (treatment-experienced) [2]. A meta-analysis of six studies (n=1,261) reported a pooled SVR12 rate of 95.7% (95% CI 93.8-97.1%) for the three-drug combination [3].

combination therapy sustained virologic response clinical efficacy

Asunaprevir (Acyclic) EC50 Against SARS-CoV-2 is 72 µM Versus Faldaprevir (Acyclic) 23 µM, Demonstrating Compound-Specific Activity in Non-HCV Contexts

In an antiviral screening study evaluating HCV NS3 protease inhibitors against SARS-CoV-2, the acyclic inhibitor asunaprevir exhibited an EC50 of 72 µM, while the structurally related acyclic inhibitor faldaprevir demonstrated a 3.1-fold higher potency with an EC50 of 23 µM [1]. For context, among macrocyclic PIs tested in the same study, simeprevir had the highest potency (EC50 15 µM) and glecaprevir the lowest (EC50 >178 µM), with grazoprevir, paritaprevir, and voxilaprevir falling between these extremes [2]. This demonstrates that even within the acyclic NS3 inhibitor subclass, antiviral activity in non-HCV contexts is not uniform and cannot be predicted by structural class alone.

drug repurposing SARS-CoV-2 antiviral screening

Asunaprevir: Recommended Research and Procurement Application Scenarios Based on Quantitative Evidence


Genotype 1b-Specific Antiviral Screening and Mechanism-of-Action Studies

Based on the 3.3-fold EC50 differential favoring genotype 1b over 1a (1.2 nM vs. 4 nM) and the steep potency drop against genotypes 2/3 (EC50 >67 nM), asunaprevir is optimally deployed as a genotype 1b-selective probe compound in antiviral screening cascades. Researchers investigating genotype-specific resistance pathways or validating GT1b-preferential assays should prioritize asunaprevir over pan-genotypic inhibitors like glecaprevir, which lack this genotypic discrimination [1]. The compound's well-characterized Ki (0.24 nM GT1b) and EC50 values provide robust reference points for calibrating new assay systems [2].

D168-Mediated Resistance Mechanism Characterization in Genotype 1b Replicon Models

Asunaprevir's resistance profile features high-level resistance conferred by D168 substitutions (16- to 280-fold) in genotype 1b replicons, which is substantially greater than the 5- to 21-fold resistance observed for R155K in genotype 1a [1]. This genotype-dependent resistance magnitude makes asunaprevir the preferred tool compound for studies investigating D168 variant emergence, fitness cost, and cross-resistance patterns in GT1b backgrounds. The compound should not be substituted with macrocyclic inhibitors (e.g., paritaprevir, grazoprevir) in such studies, as resistance-associated substitution patterns differ among NS3 inhibitor classes [2].

Combination Therapy Screening with NS5A Inhibitors for Synergy Assessment

Asunaprevir exhibits additive to synergistic activity with NS5A inhibitors (e.g., daclatasvir) in in vitro combination studies, a finding validated by clinical SVR12 rates of up to 90% in DUAL therapy and 95.7% pooled in DCV-TRIO regimens [1][2]. Researchers evaluating novel combination strategies or assessing resistance barrier enhancement should consider asunaprevir as a reference NS3 inhibitor with established combinatorial efficacy benchmarks. The compound's >10,000-fold selectivity window also supports clean interpretation of combination effects without off-target confounding [3].

Acyclic NS3 Protease Inhibitor Scaffold Comparison and Structure-Activity Relationship (SAR) Studies

Asunaprevir is distinguished from macrocyclic NS3 inhibitors (glecaprevir, grazoprevir, paritaprevir, voxilaprevir) by its acyclic scaffold, which impacts binding kinetics and resistance profiles [1]. The 3.1-fold potency difference between asunaprevir (EC50 72 µM) and the acyclic comparator faldaprevir (EC50 23 µM) against SARS-CoV-2 demonstrates that even within the acyclic subclass, activity is not uniform [2]. Researchers conducting SAR studies or evaluating scaffold-dependent properties should procure asunaprevir as a benchmark acyclic NS3 inhibitor to enable direct comparative analysis with macrocyclic and alternative acyclic compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asunaprevir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.